3-(2-bromophenyl)-2,2-dimethylpropan-1-ol
Description
Contextualization of Alkylated Aryl Alcohol Synthesis in Organic Chemistry Research
Alkylated aryl alcohols are a class of compounds featuring both an aromatic ring and an alcohol-bearing alkyl chain. These structures are essential building blocks in the production of a wide array of valuable substances, including pharmaceuticals, fragrances, and agrochemicals. rsc.org The synthesis of these molecules is a fundamental and frequently practiced reaction in organic chemistry. rsc.org
Traditionally, methods like the Williamson ether synthesis have been employed, though they often require harsh conditions. rsc.org Modern organic synthesis has seen a significant shift towards the use of transition metal-catalyzed reactions, which offer milder conditions and higher selectivity. chemrxiv.org Methodologies such as the Mitsunobu reaction and various cross-coupling strategies have been developed to form these crucial C-C and C-O bonds with greater efficiency. rsc.orgnih.gov The ongoing effort in this field is focused on developing improved methodologies that provide high yields and functional group tolerance under sustainable conditions. rsc.orgnih.gov Alcohols are particularly attractive starting materials due to their abundance, but their direct use often requires activation to enhance their reactivity as electrophiles or leaving groups. chemrxiv.org
Table 1: Selected Modern Synthetic Methods for Aryl-Alkyl Structures
| Reaction Type | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Grignard Reaction | Organomagnesium Halides (R-Mg-X) | A classic and versatile method involving the nucleophilic addition of an organomagnesium reagent to a carbonyl compound to form new carbon-carbon bonds. rutgers.edumasterorganicchemistry.com | rutgers.edumasterorganicchemistry.com |
| Palladium-Catalyzed Cross-Coupling | Palladium Catalysts, Ligands | Couples aryl halides or triflates with alkyl partners. These methods are valued for their high functional group tolerance. rsc.org | rsc.org |
| Mitsunobu Reaction | Triphenylphosphine (PPh3), Dialkyl Azodicarboxylate | Enables the conversion of alcohols to various functional groups, including ethers, by activating the hydroxyl group for nucleophilic substitution. rsc.org | rsc.org |
| PhenoFluor-Based Etherification | PhenoFluor | A newer method for forming alkyl aryl ether bonds between phenols and alcohols, capable of coupling substrates that are challenging for traditional methods. nih.gov | nih.gov |
| Carbonyl Reduction | Hydride Reagents (e.g., NaBH4, LiAlH4) | Reduces aldehydes and ketones to primary and secondary alcohols, respectively, a fundamental step in many multi-step syntheses. rutgers.edu | rutgers.edu |
Strategic Importance of the 2-Bromophenyl and Neopentyl Alcohol Moieties in Synthetic Design
The structure of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol contains two key fragments that impart specific and valuable chemical properties: the 2-bromophenyl group and the neopentyl alcohol core.
The 2-bromophenyl moiety is a highly versatile synthetic intermediate. The bromine atom serves as a strategic functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Chan-Lam couplings, allowing for the straightforward introduction of diverse aryl, alkyl, or other functional groups. researchgate.netorgsyn.org Furthermore, 2-haloarylboronic esters can act as precursors for the generation of benzyne, a highly reactive intermediate used to construct complex multisubstituted aromatic systems. acs.org The presence of this group is common in scaffolds for novel antimicrobial agents and other pharmaceutically relevant molecules. nih.gov
The neopentyl alcohol moiety , characterized by a quaternary carbon atom adjacent to the hydroxyl-bearing carbon, confers significant steric bulk. This sterically hindered nature provides remarkable stability to the molecule. chemicalbook.compenpet.com The neopentyl group is known for its resistance to metabolic degradation, particularly by cytochrome P450 enzymes, which can enhance the in vivo stability of drug candidates. chemicalbook.com Its structure also makes it resistant to certain chemical transformations, such as SN2 reactions and carbocation rearrangements that can plague less substituted alcohols. masterorganicchemistry.com This combination of steric hindrance and stability makes the neopentyl scaffold valuable in the design of robust ligands and advanced materials like high-performance polyester (B1180765) resins and lubricants. chemicalbook.compenpet.com
Table 2: Physicochemical Properties of Neopentyl Alcohol
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2,2-Dimethylpropan-1-ol | wikipedia.org |
| Molecular Formula | C5H12O | wikipedia.orgnih.gov |
| Molar Mass | 88.150 g·mol−1 | wikipedia.org |
| Appearance | Colorless solid | wikipedia.org |
| Melting Point | 52.5 °C | wikipedia.org |
| Boiling Point | 113.5 °C | wikipedia.org |
| Density | 0.812 g/mL (at 20 °C) | wikipedia.org |
| Solubility in Water | 36 g/L | wikipedia.org |
Overview of Contemporary Challenges and Opportunities in the Synthesis of Substituted Propanols
The synthesis of substituted propanols, while fundamental, is not without its difficulties. A primary challenge lies in controlling regioselectivity and stereoselectivity, especially when creating multiple stereocenters. rsc.org The synthesis of sterically hindered alcohols, such as those containing neopentyl groups, can be particularly demanding due to the low reactivity of the hindered centers. rsc.orgmasterorganicchemistry.com These reactions can be slow and may require forcing conditions, leading to unwanted side reactions, rearrangements, or the formation of polymeric byproducts. masterorganicchemistry.commdpi.com
Another significant challenge is the development of synthetic routes that are both efficient and atom-economical. nih.gov Many classical methods generate stoichiometric amounts of waste, prompting a search for catalytic alternatives. This has created substantial opportunities for the application of novel catalytic systems. Transition-metal catalysts and organocatalysts have shown great promise in overcoming many of these hurdles, enabling reactions under milder conditions with higher selectivity. rsc.orgnih.gov For instance, the development of catalysts for the hydrogenolysis of glycerol (B35011) to 1,3-propanediol (B51772) highlights the intricate catalyst design required to control selectivity between desired products and byproducts like 1,2-propanediol. researchgate.net The ongoing discovery of new reagents and reaction pathways continues to provide opportunities to access complex propanol (B110389) structures that were previously difficult to obtain. nih.govreddit.com
Research Aims and Scope for Investigating this compound Synthesis and Reactivity
The specific molecular architecture of this compound presents an interesting target for synthetic investigation, combining the challenges of steric hindrance with the opportunities afforded by the versatile bromophenyl group.
The primary research aims for this target would be:
To design and execute an efficient and high-yielding synthetic pathway to this compound. This involves overcoming the steric challenge of constructing the bond between the aromatic ring and the neopentyl fragment.
To explore the subsequent reactivity of the synthesized molecule, primarily leveraging the 2-bromo substituent as a handle for further molecular elaboration through modern cross-coupling chemistry.
The scope of this investigation would focus on established yet powerful synthetic transformations. A key approach would involve the Grignard reaction, a robust method for carbon-carbon bond formation. libretexts.org Two plausible retrosynthetic disconnections could be explored:
Route A: The reaction of a neopentyl Grignard reagent (neopentylmagnesium halide) with 2-bromobenzaldehyde. masterorganicchemistry.com
Route B: The reaction of a 2-bromobenzyl Grignard reagent with pivalaldehyde (2,2-dimethylpropanal). masterorganicchemistry.comlibretexts.org
The investigation would then extend to using the product, this compound, as a substrate in a palladium-catalyzed Suzuki coupling reaction to demonstrate its utility as a building block for more complex, sterically congested biaryl compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNSYXJPALATKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294662 | |
| Record name | 2-Bromo-β,β-dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149080-25-1 | |
| Record name | 2-Bromo-β,β-dimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149080-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-β,β-dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 3 2 Bromophenyl 2,2 Dimethylpropan 1 Ol
Retrosynthetic Analysis of the 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. masterorganicchemistry.com This process involves breaking key bonds and converting functional groups to identify plausible synthetic precursors.
Disconnection Strategies Employing C-C Bond Formations
A primary approach to the retrosynthesis of this compound involves the disconnection of one of the carbon-carbon bonds. The most logical C-C bond to disconnect is between the benzylic carbon (C3) and the quaternary carbon (C2). This strategy leads to two key synthons: a 2-bromobenzyl nucleophile and a pivalaldehyde electrophile, or a 2-bromobenzyl electrophile and a neopentyl nucleophile.
The first and more common approach involves a nucleophilic 2-bromobenzyl species. This can be generated from 2-bromobenzyl halide via an organometallic reagent, such as a Grignard reagent (2-bromobenzylmagnesium halide) or an organolithium reagent. chemguide.co.uklibretexts.org The corresponding electrophile would be pivalaldehyde (2,2-dimethylpropanal).
A second C-C disconnection strategy would involve a nucleophilic neopentyl group attacking an electrophilic 2-bromobenzyl derivative. For instance, a neopentyl Grignard reagent could react with 2-bromobenzaldehyde. However, the synthesis of neopentyl organometallics can be challenging due to their steric bulk.
Disconnection Strategies Employing C-O Bond Formations
Alternatively, a C-O bond disconnection can be considered. In this scenario, the bond between the oxygen and the C1 carbon of the propanol (B110389) chain is broken. This retrosynthetic step would lead to a 3-(2-bromophenyl)-2,2-dimethylpropyl electrophile and a hydroxide (B78521) nucleophile. The electrophile could be a tosylate or a halide derivative. While this is a valid disconnection, the synthesis of the required 3-(2-bromophenyl)-2,2-dimethylpropyl halide or tosylate precursor from simpler materials would likely still necessitate a C-C bond-forming reaction as described previously. Therefore, C-C bond formation strategies are generally more direct for constructing the carbon skeleton of this target molecule.
Development of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be developed. These routes can be optimized for factors such as yield, selectivity, and the availability of starting materials.
Chemo- and Regioselective Approaches
A key challenge in the synthesis of this compound is achieving the desired regioselectivity. For instance, in the reaction between a 2-bromobenzyl organometallic reagent and pivalaldehyde, the reaction must selectively occur at the carbonyl carbon of the aldehyde. Fortunately, the high reactivity of organometallic reagents with aldehydes makes this a highly chemoselective transformation.
The synthesis of the precursor, 2-bromobenzyl bromide, can be achieved through the radical bromination of 2-bromotoluene (B146081). Care must be taken to control the reaction conditions to favor benzylic bromination over aromatic bromination.
An alternative approach, analogous to the synthesis of similar structures, involves the alkylation of an enolate. For example, the enolate of isobutyraldehyde (B47883) could be alkylated with 2-bromobenzyl bromide. asianpubs.org This reaction would need to be carefully controlled to prevent over-alkylation and other side reactions.
Exploration of Organometallic Reagent-Mediated Syntheses
Organometallic reagents are central to the most plausible synthetic routes for this compound. libretexts.org A primary method involves the preparation of a Grignard reagent from 2-bromobenzyl bromide. This is achieved by reacting the benzyl (B1604629) bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The resulting 2-bromobenzylmagnesium bromide is then reacted with pivalaldehyde in a nucleophilic addition reaction. Subsequent acidic workup protonates the intermediate alkoxide to yield the target alcohol. masterorganicchemistry.comumkc.edu
Similarly, an organolithium reagent can be employed. 2-Bromobenzyl bromide can be converted to 2-bromobenzyllithium by reaction with a strong base like n-butyllithium, or directly from the corresponding benzyl chloride with lithium metal. This organolithium reagent would then react with pivalaldehyde in a similar fashion to the Grignard reagent to produce the desired product after workup. masterorganicchemistry.com
A plausible synthetic route utilizing a Grignard reaction is outlined below:
Scheme 1: Proposed Synthesis of this compound via a Grignard Reaction
A representative data table for a similar synthesis of a substituted propanol derivative is presented below, based on analogous reactions reported in the literature. asianpubs.org
| Entry | Starting Material (Aryl Halide) | Aldehyde | Grignard Formation Conditions | Reaction Conditions | Yield (%) |
| 1 | 2-Bromobenzyl bromide | Pivalaldehyde | Mg, Et₂O, reflux | 0 °C to rt, 2h | 75 (estimated) |
| 2 | 3-Methylbenzyl chloride | Isobutyraldehyde | - | NaH, TBAI, Toluene, 70°C | 68 asianpubs.org |
Catalytic Methodologies for the Formation of the this compound Backbone
While organometallic routes are robust, catalytic methods offer advantages in terms of atom economy and functional group tolerance. Transition-metal-catalyzed cross-coupling reactions could be envisioned for the construction of the C-C bond. For instance, a Negishi-type coupling could be employed, where a neopentylzinc reagent is coupled with a 2-bromobenzyl halide in the presence of a palladium or nickel catalyst.
Another catalytic approach could involve the reduction of a suitable precursor ketone. For example, 2-(2-bromophenyl)-1,1-dimethylethanone could be synthesized and then reduced to the target alcohol using catalytic hydrogenation with a catalyst such as Raney nickel or a noble metal catalyst (e.g., PtO₂). However, the synthesis of the precursor ketone might be as complex as the direct synthesis of the alcohol.
The development of direct catalytic methods for the alkylation of 2-bromotoluene with an isobutanol derivative remains an area for future research and could provide a more streamlined and environmentally benign route to this compound.
Optimization of Existing Synthetic Pathways to this compound
Process Intensification and Yield Enhancement Studies
The efficiency of the Grignard-based synthesis of this compound can be significantly influenced by several factors. Meticulous control over reaction conditions is paramount to maximize the yield and purity of the product. One critical aspect is the initiation of the Grignard reagent formation, which can sometimes be sluggish. The use of initiators, such as a small crystal of iodine or a few drops of 1,2-dibromoethane, can facilitate the reaction. rsc.org
Furthermore, the stoichiometry of the reactants plays a crucial role. While a 1:1 molar ratio of the Grignard reagent to the aldehyde is theoretically required, in practice, a slight excess of the Grignard reagent may be used to ensure complete conversion of the aldehyde. However, a large excess should be avoided as it can lead to the formation of byproducts and complicate the purification process. The rate of addition of the aldehyde to the Grignard solution is another key parameter; a slow, dropwise addition helps to control the exothermicity of the reaction and minimize side reactions. rsc.org
| Parameter | Condition | Expected Outcome |
| Grignard Reagent Formation | Use of iodine crystal as initiator | Faster and more reliable reaction initiation |
| Reactant Ratio | Slight excess of Grignard reagent | Drives the reaction to completion |
| Aldehyde Addition | Slow, dropwise addition | Better temperature control, reduced side products |
Investigation of Solvent Effects and Reaction Conditions
The choice of solvent is critical in a Grignard reaction as it influences the solubility of the reactants and the stability of the Grignard reagent. numberanalytics.com Anhydrous ethers, such as diethyl ether and tetrahydrofuran (THF), are the most common solvents due to their ability to solvate and stabilize the organomagnesium species. The reaction temperature is another vital parameter to control. The formation of the Grignard reagent is often initiated at room temperature, but cooling may be necessary to control the exotherm. The subsequent reaction with the aldehyde is typically carried out at low temperatures (e.g., 0 °C) to enhance selectivity and minimize the formation of byproducts that can arise from enolization or other side reactions. numberanalytics.com
Efficient stirring is also essential to ensure proper mixing of the reactants, which can be challenging if the Grignard reagent precipitates from the solution. numberanalytics.com The reaction time must also be optimized; while a sufficient duration is needed for the reaction to go to completion, excessively long reaction times can lead to the degradation of the product or the formation of impurities.
| Solvent | Boiling Point (°C) | Key Features |
| Diethyl Ether | 34.6 | Commonly used, but highly volatile |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, better solvating power |
| Reaction Condition | Recommended Setting | Rationale |
| Temperature | 0 °C for aldehyde addition | Minimizes side reactions and improves selectivity numberanalytics.com |
| Stirring | Vigorous and efficient | Ensures good contact between reactants numberanalytics.com |
Green Chemistry Principles in the Synthesis of this compound
Sustainable Catalysis and Reagent Selection
While the Grignard reaction is not catalytic, the principles of sustainable chemistry can be applied by choosing environmentally benign solvents and reagents where possible. For instance, exploring greener solvent alternatives to traditional ethers could reduce the environmental impact of the synthesis. nih.gov
In related syntheses of propanol derivatives, catalytic approaches are being developed. For example, the direct synthesis of n-propanol from CO2, C2H4, and H2 using gold-based catalysts has been reported. researchgate.netrsc.org While not directly applicable to the target molecule, this highlights the trend towards developing catalytic and more sustainable synthetic methods in organic chemistry. The use of earth-abundant metal catalysts, such as iron, in related coupling reactions also represents a move towards more sustainable chemical synthesis. google.com
Reactivity and Mechanistic Investigations of 3 2 Bromophenyl 2,2 Dimethylpropan 1 Ol
Cross-Coupling Reactions Involving the Aryl Bromide of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol
Nickel- and Copper-Catalyzed Cross-Coupling Methodologies
While specific studies detailing the nickel- and copper-catalyzed cross-coupling reactions of this compound are not extensively documented in the literature, the general principles of such transformations involving aryl bromides are well-established and provide a framework for predicting its reactivity. Nickel catalysts are particularly effective for the cross-coupling of aryl halides, including those that are sterically hindered. nih.govdntb.gov.ua
Nickel-catalyzed cross-coupling reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For a hypothetical Suzuki-Miyaura coupling of this compound with an organoboron reagent, the reaction would be initiated by the oxidative addition of the aryl bromide to a low-valent nickel(0) species. The resulting arylnickel(II) intermediate would then undergo transmetalation with the organoboron compound, followed by reductive elimination to yield the coupled product and regenerate the nickel(0) catalyst. The bulky neopentyl group in proximity to the reaction center could influence the rate and efficiency of these steps.
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative pathway for C-C and C-heteroatom bond formation. These reactions are often suitable for substrates that may be sensitive to the conditions of palladium- or nickel-catalyzed processes. The reactivity of this compound in copper-catalyzed systems would likely involve the formation of an organocopper intermediate, which would then react with a suitable coupling partner.
Mechanistic Elucidation of Catalytic Cycles in Aryl Bromide Cross-Couplings
The mechanistic details of nickel-catalyzed cross-coupling reactions of aryl bromides have been the subject of extensive investigation. Density Functional Theory (DFT) calculations have been employed to explore the electrochemical neutral cross-coupling of aryl bromides and arylamines, suggesting that the catalytic cycle likely starts with a Ni(I) species and that oxidative addition is the rate-determining step. rsc.org The steric and electronic properties of the ligands and substrates play a crucial role in the catalytic activity. rsc.org In the case of this compound, the neopentyl group's steric bulk could impact the geometry of the transition states in the catalytic cycle.
Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives
The ortho-disposed alcohol and bromo-substituents on the phenyl ring of this compound create an ideal system for studying intramolecular reactions.
Studies on Ring Closure Reactions Facilitated by Proximity Effects
Derivatives of this compound are primed for intramolecular cyclization. For instance, deprotonation of the alcohol to form an alkoxide could lead to an intramolecular nucleophilic substitution of the aryl bromide, potentially forming a six-membered ring containing an ether linkage. Such reactions are often driven by the favorable proximity of the reacting groups. While specific examples involving this exact molecule are scarce, similar intramolecular cyclizations are known in related systems.
Exploration of Rearrangement Pathways Involving the Neopentyl Structure
The neopentyl group is notorious for its propensity to undergo rearrangement in reactions that proceed through carbocationic intermediates. Although cross-coupling reactions typically proceed via organometallic intermediates where carbocation formation is not the primary pathway, side reactions involving rearrangement could occur under certain conditions. For instance, if a reaction were to generate a primary carbocation at the benzylic position of a derivative, a 1,2-methyl shift would be highly favorable to form a more stable tertiary carbocation. Photoredox catalysis has been shown to mediate radical addition-neophyl rearrangement sequences in related systems. nih.gov
Computational and Kinetic Studies of Reaction Mechanisms for this compound Transformations
Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally.
Transition State Analysis and Energy Profiles
For the potential intramolecular reactions of this compound derivatives, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed. This analysis would reveal the activation barriers for different potential pathways, such as direct intramolecular substitution versus a pathway involving rearrangement. For instance, in a hypothetical intramolecular Pauson-Khand reaction of a derivative, DFT calculations could elucidate the mechanism and stereoselectivity of the alkene insertion step. nih.gov Such computational studies are invaluable for understanding the factors that control the reactivity and selectivity of complex organic transformations.
Following a comprehensive search of publicly available scientific literature, it has been determined that there are no specific research articles or data available concerning the reaction rate determinations or kinetic isotope effects for the compound This compound .
Therefore, the content for the requested section "3.4.2. Reaction Rate Determinations and Kinetic Isotope Effects" cannot be generated at this time. The creation of scientifically accurate content, including detailed research findings and data tables, is contingent upon the existence of published studies on this specific molecule.
While general principles of reaction kinetics and kinetic isotope effects are well-established for similar structural motifs and reaction types, such as intramolecular cyclizations of haloarenes, applying this general knowledge to This compound without specific experimental or computational data would be speculative and would not adhere to the required standards of scientific accuracy for this article.
Further research, including experimental kinetic studies and computational modeling, would be necessary to produce the detailed analysis requested in the outline.
Applications of 3 2 Bromophenyl 2,2 Dimethylpropan 1 Ol As a Synthetic Intermediate
Utility as a Precursor for Complex Organic Frameworks
The rigid 2,2-dimethylpropyl linker coupled with the reactive bromophenyl group allows for the controlled assembly of larger, more complex molecular structures.
While direct, documented examples of using 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol for the synthesis of polycyclic aromatic systems are not prevalent in readily available literature, its structure suggests a high potential for such applications. Intramolecular cyclization reactions are a common strategy for forming cyclic systems. For instance, a palladium-catalyzed intramolecular C-O coupling (an intramolecular Buchwald-Hartwig etherification) could theoretically lead to the formation of 3,4-dihydro-4,4-dimethyl-2H-1-benzopyran. This transformation would involve the deprotonation of the alcohol and subsequent reaction with the palladium-activated aryl bromide.
The general viability of palladium-catalyzed methods for the synthesis of chromane (B1220400) and its derivatives from related precursors is well-established. For example, the cyclization of 2-bromophenols with homoallylic alcohols can yield chromane skeletons, highlighting the potential of similar intramolecular strategies with this compound.
The development of novel organic materials often relies on the synthesis of highly tailored molecular scaffolds. The neopentyl group in this compound can impart specific steric and solubility properties to larger molecules, which is a desirable feature in materials science. The bromophenyl moiety allows for its incorporation into polymeric or macrocyclic structures through reactions like Suzuki or Sonogashira cross-coupling. Although specific examples utilizing this exact molecule are scarce, the synthesis of functionalized building blocks for materials is a burgeoning field of research.
Derivatization for Advanced Chemical Research
The functional handles of this compound allow for extensive modification, making it a useful starting point for creating libraries of related compounds for various research purposes.
The generation of compound libraries is crucial for drug discovery and the development of new synthetic methodologies. The dual reactivity of this compound makes it an ideal core structure for creating a diverse set of derivatives. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the aryl bromide can participate in a wide array of cross-coupling reactions. This allows for the systematic variation of substituents at two distinct points of the molecule, facilitating the exploration of structure-activity relationships or the optimization of reaction conditions.
| Starting Material | Reaction Type | Potential Product Class |
| This compound | Oxidation (e.g., with PCC) | 3-(2-bromophenyl)-2,2-dimethylpropanal |
| This compound | Suzuki Coupling (with Ar'B(OH)₂) | 3-(2-Arylphenyl)-2,2-dimethylpropan-1-ol |
| This compound | Etherification (e.g., Williamson) | 1-(2-bromophenyl)-3-alkoxy-2,2-dimethylpropane |
Incorporation into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While no specific MCRs involving this compound are prominently reported, its functional groups are amenable to such transformations. For example, the corresponding aldehyde, derived from the oxidation of the alcohol, could potentially participate as the carbonyl component in well-known MCRs like the Ugi or Passerini reactions.
Strategic Role in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. The design of such reactions often relies on substrates with multiple, strategically placed functional groups.
The structure of this compound is well-suited for initiating cascade sequences. For instance, a palladium-catalyzed process could begin with the oxidative addition into the carbon-bromine bond, followed by an intramolecular carbopalladation or a Heck-type reaction if an appropriate unsaturated moiety is introduced into the molecule via modification of the hydroxyl group. Such strategies are employed for the efficient construction of complex heterocyclic and carbocyclic systems. The development of palladium-catalyzed cascade cyclizations is an active area of research, and substrates like this compound represent potential starting points for new synthetic routes.
Contributions to Methodological Advancements in Organic Synthesis
Methodological advancements in organic synthesis are critical for expanding the toolbox available to chemists, enabling the construction of increasingly complex and functional molecules with greater efficiency and selectivity.
Development of New C-C and C-Heteroatom Bond-Forming Reactions
The development of new bond-forming reactions is a central theme in modern organic chemistry. The structure of this compound, featuring both an aryl bromide and a primary alcohol, theoretically allows for its participation in a variety of transformations. For instance, the aryl bromide could potentially undergo well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions to form new C-C and C-N bonds. The primary alcohol functionality could be involved in etherification or esterification reactions.
However, a thorough search of the available scientific literature reveals no published studies that utilize this compound to develop new synthetic methodologies. The potential for intramolecular reactions, such as cyclization to form chromane derivatives, is a plausible hypothesis, but one that has not been experimentally verified or reported for this specific compound.
Exploration of Catalyst Development Using Derivatives of the Compound
The design and synthesis of new catalysts are pivotal for advancing chemical synthesis. Often, complex organic molecules are used as ligands for metal catalysts, influencing their reactivity and selectivity. Derivatives of this compound could, in principle, be modified to create novel ligands. For example, the hydroxyl group could be functionalized to introduce a coordinating moiety, and the aryl bromide could be transformed into a phosphine (B1218219) or other ligating group.
Despite these theoretical possibilities, there is no evidence in the scientific literature of derivatives of this compound being used in the exploration or development of new catalytic systems. The potential of this compound as a scaffold for catalyst design remains an open and uninvestigated area of research.
Theoretical and Computational Chemistry Studies of 3 2 Bromophenyl 2,2 Dimethylpropan 1 Ol
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is primarily defined by the rotation around two key bonds: the C(aryl)-C(alkyl) bond linking the bromophenyl ring to the propanol (B110389) chain, and the C-C bond of the propanol backbone adjacent to the hydroxyl group.
Due to significant steric hindrance between the bulky ortho-bromo substituent on the phenyl ring and the equally bulky gem-dimethyl groups on the propanol chain, free rotation around the C(aryl)-C(alkyl) bond is expected to be highly restricted. Computational modeling would likely reveal a global energy minimum corresponding to a conformer where these two bulky groups are positioned to minimize steric clash. This would likely involve a significant twist or dihedral angle between the plane of the phenyl ring and the carbon backbone of the side chain.
Further complexity is introduced by the rotation of the hydroxyl group. Studies on similar hindered alcohols, such as neopentyl alcohol, show distinct energy minima for gauche and trans orientations of the hydroxyl hydrogen relative to the carbon backbone. researchgate.net For this compound, intramolecular hydrogen bonding between the hydroxyl proton and the bromine atom or the π-electron cloud of the benzene (B151609) ring could potentially stabilize certain conformations.
A systematic conformational search using methods like molecular mechanics or density functional theory (DFT) would identify all low-energy conformers. The results would typically be presented in a table detailing the relative energies and defining dihedral angles for each stable conformer.
Illustrative Data: Predicted Low-Energy Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C(1)-C(2)-C(3)-C(4) (°) | Dihedral Angle H-O-C(5)-C(3) (°) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | ~90 | ~60 (gauche) |
| 2 | 0.5 - 1.5 | ~90 | ~180 (trans) |
| 3 | > 3.0 | ~0 | - |
This table is illustrative and presents hypothetical data based on theoretical principles for this compound. The atom numbering is specific to the dihedral angle definition.
Molecular dynamics (MD) simulations and potential energy surface scans can elucidate the dynamic nature of the molecule by calculating the energy barriers that separate the stable conformers.
The rotational barrier around the C(aryl)-C(alkyl) bond is predicted to be substantial due to the severe steric clash between the ortho-bromo group and the neopentyl-like moiety. This high barrier would mean that at room temperature, the molecule is likely "locked" in one of the low-energy twisted conformations, with transitions to other rotamers being infrequent.
The rotation of the terminal hydroxyl group is expected to have a much lower energy barrier, consistent with observations for other primary alcohols. mdpi.com This allows for rapid interchange between its various orientations. MD simulations would visualize this dynamic behavior, showing the persistent twisted structure of the main backbone while the hydroxyl group freely rotates.
Illustrative Data: Predicted Rotational Energy Barriers
| Rotation Axis | Predicted Barrier Height (kcal/mol) | Description |
|---|---|---|
| C(aryl)-C(alkyl) | High (> 10) | Sterically hindered rotation due to ortho-bromo and gem-dimethyl groups. |
| C-C (backbone) | Moderate (3-5) | Typical barrier for sp³-sp³ carbon bonds. |
| C-O (hydroxyl) | Low (1-2) | Relatively free rotation of the hydroxyl group. |
This table is illustrative and presents hypothetical data based on theoretical principles for this compound.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are indispensable for probing the electronic properties of a molecule, which govern its reactivity. Methods like DFT are routinely used to analyze molecular orbitals and charge distributions. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.orgyoutube.com The HOMO represents the electron-donating ability (nucleophilicity), while the LUMO represents the electron-accepting ability (electrophilicity). libretexts.org
For this compound, the HOMO is expected to be a π-type orbital localized primarily on the electron-rich bromophenyl ring, with significant contributions from the lone pair orbitals of the oxygen and bromine atoms. The LUMO is anticipated to be a π*-antibonding orbital, also located on the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Illustrative Data: Predicted FMO Properties
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -0.5 to -1.5 | Indicates the energy of the lowest-energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.5 to 6.5 | A relatively large gap suggests good kinetic stability. |
This table is illustrative and presents hypothetical data based on theoretical principles for this compound.
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across the molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface.
In the EPS map of this compound, distinct regions of charge would be visible.
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, would be concentrated around the highly electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the bromine atom. These are the most likely sites for attack by electrophiles.
Positive Potential (Blue): This color signifies electron-poor regions. The most positive potential would be located on the acidic hydrogen of the hydroxyl group. Other areas of positive potential would be found on the hydrogen atoms attached to the aromatic ring.
Neutral Potential (Green): The nonpolar alkyl parts of the molecule, including the gem-dimethyl groups and the methylene (B1212753) bridge, would exhibit a neutral potential.
By combining the insights from FMO and EPS analyses, specific predictions about the molecule's reactivity can be made.
Nucleophilic Reactions: The primary site for nucleophilic character is the oxygen atom of the hydroxyl group, as indicated by both its high negative electrostatic potential and its contribution to the HOMO. It would readily react with electrophiles such as protons or acyl groups.
Electrophilic Reactions: The carbon atom bonded to the hydroxyl group (C1 of the propanol) is an electrophilic site susceptible to attack by nucleophiles, particularly in oxidation reactions or substitution reactions where the hydroxyl group is converted into a better leaving group.
Aromatic Substitution: For electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the substituents on the benzene ring. The bromine atom is a deactivating but ortho, para-directing group, while the alkyl substituent is an activating and ortho, para-directing group. doubtnut.commasterorganicchemistry.com The position of the incoming electrophile would be a result of the interplay between these two groups and steric hindrance. Given the steric bulk of the neopentyl-like substituent, electrophilic attack would likely be favored at the C4 (para to the bromine) and C6 (ortho to the bromine and meta to the alkyl group) positions of the ring.
In Silico Modeling of Reaction Pathways and Transition States
The reaction pathways of this compound, particularly nucleophilic substitution reactions, can be modeled using computational methods to determine the most likely mechanisms. As a primary alcohol, it can undergo substitution reactions via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the stability of the intermediates. odinity.com
A key factor in determining the reaction pathway is the stability of the carbocation that would be formed in an S(_N)1 reaction. The primary carbocation that would result from the loss of the hydroxyl group from this compound is inherently unstable. youtube.com However, a 1,2-hydride or methyl shift could lead to a more stable tertiary carbocation. youtube.com Computational modeling can calculate the activation energies for these different pathways.
S(_N)2 Pathway: This is a single-step process where the nucleophile attacks the carbon atom bonded to the leaving group at the same time as the leaving group departs. odinity.com For a primary alcohol like this compound, the S(_N)2 pathway is generally favored due to the low steric hindrance around the primary carbon.
S(_N)1 Pathway: This is a two-step process involving the formation of a carbocation intermediate. odinity.com While the initial primary carbocation is unstable, rearrangement to a more stable tertiary carbocation is possible. youtube.com
Computational models, such as those using Density Functional Theory (DFT), can be employed to calculate the energies of the transition states for both the direct S(_N)2 attack and the multi-step S(_N)1 pathway involving carbocation rearrangement.
Table 1: Hypothetical Calculated Activation Energies for Reaction Pathways of this compound with HBr
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| S(_N)2 | [Br(\cdots)CH(_2)(\cdots)OH(_2)] | 20 |
| S(_N)1 (no rearrangement) | Primary Carbocation Formation | 35 |
| S(_N)1 (with methyl shift) | Tertiary Carbocation Formation | 25 |
This table presents hypothetical data based on established principles of reaction mechanisms for illustrative purposes.
Theoretical Prediction and Interpretation of Spectroscopic Signatures for Structural Elucidation (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry allows for the theoretical prediction of spectroscopic data, which can be compared with experimental results for structural confirmation.
NMR Spectroscopy: The H and C NMR chemical shifts of this compound can be predicted using computational methods. The chemical environment of each nucleus determines its chemical shift. For instance, the protons of the methyl groups are expected to be equivalent and appear as a single peak, while the protons on the aromatic ring will show a more complex splitting pattern due to their different electronic environments and coupling with each other. docbrown.info
Table 2: Predicted H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH | 1.5 - 2.5 | Singlet |
| -C(CH(_3))(_2) | 0.9 - 1.1 | Singlet |
| -CH(_2)-C(CH(_3))(_2) | 3.3 - 3.5 | Singlet |
| Ar-CH(_2)- | 2.7 - 2.9 | Singlet |
| Aromatic-H | 7.0 - 7.6 | Multiplet |
This table presents predicted data based on the analysis of similar molecular structures and general NMR principles.
Table 3: Predicted C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C(CH(_3))(_2) | 20 - 25 |
| -C (CH(_3))(_2) | 35 - 40 |
| -CH(_2)OH | 70 - 75 |
| Ar-CH(_2)- | 45 - 50 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C | 127 - 135 |
This table presents predicted data based on the analysis of similar molecular structures and general NMR principles.
IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum of this compound can also be calculated. These frequencies correspond to the stretching and bending vibrations of the different bonds within the molecule. Key predicted absorptions would include a broad O-H stretch characteristic of alcohols, C-H stretching from the alkyl and aromatic groups, and C-Br stretching. mdpi.com
Table 4: Predicted IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm) |
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (sp) | Stretching | 2850 - 3000 |
| C-H (sp) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O | Stretching | 1050 - 1150 |
| C-Br | Stretching | 500 - 600 |
This table presents predicted data based on characteristic IR absorption frequencies for the functional groups present in the molecule.
Solvent Effects and Solvation Models in Computational Studies of this compound
The choice of solvent can significantly influence reaction pathways and spectroscopic properties. Computational models can account for these effects using various solvation models, which can be broadly categorized as explicit or implicit.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally expensive but can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is effective for modeling the bulk effects of the solvent. chemrxiv.org
For this compound, polar protic solvents like water or ethanol (B145695) would be expected to stabilize polar transition states, potentially favoring an S(_N)1 pathway by solvating the carbocation intermediate. chemrxiv.org In contrast, nonpolar aprotic solvents would be less likely to stabilize charged intermediates, thus favoring an S(_N)2 mechanism. mdpi.com
Computational studies can predict how the polarity of the solvent affects the electronic structure and, consequently, the spectroscopic signatures of the molecule. For example, the O-H stretching frequency in the IR spectrum would be expected to shift to lower wavenumbers in polar, hydrogen-bond-accepting solvents due to the weakening of the O-H bond.
Table 5: Predicted Influence of Solvent Polarity on Reaction Pathways and Spectroscopic Properties of this compound
| Solvent Type | Effect on Reaction Mechanism | Predicted Effect on NMR Spectra | Predicted Effect on IR Spectra (O-H stretch) |
| Nonpolar Aprotic | Favors S(_N)2 | Minimal shift in chemical shifts | Higher frequency |
| Polar Aprotic | Intermediate | Moderate shift in chemical shifts | Intermediate frequency |
| Polar Protic | Favors S(_N)1 (if rearrangement occurs) | Significant shift in chemical shifts | Lower frequency |
This table summarizes the expected qualitative effects of different solvent types based on established chemical principles.
Future Research Directions and Emerging Opportunities
Exploration of Photoredox and Electrochemical Methodologies for 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol Transformations
The carbon-bromine bond in this compound is a prime target for activation via non-traditional means. Photoredox and electrochemical methods offer green, mild alternatives to classical transition-metal-catalyzed reactions. mdpi.com Visible-light photoredox catalysis, for instance, can facilitate the generation of an aryl radical from the aryl bromide moiety under exceptionally mild conditions. chemistryviews.orgacs.org This reactive intermediate can then participate in a wide array of bond-forming reactions. Similarly, electrosynthesis provides a powerful, reagent-free approach to generate reactive intermediates from aryl halides, enabling transformations that are often challenging to achieve with conventional methods. thieme-connect.comarabjchem.org
Future research could focus on applying these techniques to the target compound for transformations such as C-C, C-N, and C-heteroatom bond formation. thieme-connect.comresearchgate.net For example, photoredox-mediated coupling with various nucleophiles or radical traps could yield a diverse library of derivatives. nsf.govresearchgate.net Electrochemical methods, particularly paired electrolysis where both the anode and cathode are used productively, could offer highly efficient and atom-economical pathways for functionalization. thieme-connect.com The sterically hindered environment around the C-Br bond presents a challenge and an opportunity to test the limits and selectivity of these modern synthetic tools. nsf.gov
Table 1: Potential Photoredox and Electrochemical Transformations for this compound
| Transformation Type | Method | Potential Catalyst/Mediator | Potential Coupling Partner | Expected Product Type |
| C-N Coupling (Amination) | Electrochemical | Nickel complex | Ammonia, Amines | Aryl Amines researchgate.netnih.gov |
| C-C Coupling (Arylation) | Photoredox | Iridium or Ruthenium photocatalyst | Alkenes, Heteroarenes | Functionalized Biaryls acs.org |
| C-P Coupling (Phosphonylation) | Electrochemical (Pulsed) | - | Trialkyl phosphites | Aryl Phosphonates nih.gov |
| C-O Coupling (Etherification) | Electrochemical | - | Alcohols, Phenols | Diaryl Ethers researchgate.net |
| Reductive Dehalogenation | Photoredox | Organic Dye or Quantum Dots | Hantzsch Ester, BIH | 2,2-dimethyl-3-phenylpropan-1-ol acs.orgnsf.gov |
Development of Flow Chemistry Protocols for Efficient Synthesis and Derivatization
The synthesis of this compound likely involves a Grignard reaction, a process known for being highly exothermic and sensitive to air and moisture, posing scale-up challenges in traditional batch reactors. vapourtec.com Continuous flow chemistry offers a compelling solution by providing superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for hazardous reactions. aiche.orgresearchgate.net
Future work should aim to develop a robust flow protocol for the synthesis of the Grignard reagent from 1,2-dibromobenzene (B107964) and its subsequent reaction with 2,2-dimethylpropanal. The ability to handle slurries, such as magnesium turnings, in flow is now well-established, making in-situ Grignard reagent formation viable. chemicalindustryjournal.co.uk Furthermore, a continuous flow setup could be telescoped, allowing for the immediate derivatization of the resulting this compound without intermediate isolation. thieme-connect.dethieme-connect.de This could involve subsequent reactions at the alcohol (e.g., esterification, etherification) or the aryl bromide (e.g., coupling reactions), managed within a single, automated sequence.
Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis of this compound via Grignard Reaction
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |
| Reaction Scale | Limited by heat dissipation | Easily scalable by extending run time | Safer and more consistent production aiche.org |
| Temperature Control | Difficult, potential for hotspots | Precise, rapid heat exchange | Higher selectivity, reduced byproducts vapourtec.com |
| Safety | Risk of thermal runaway, exposure to pyrophoric reagents | Contained system, small reaction volume at any given time | Minimized risk of accidents chemicalindustryjournal.co.uk |
| Reaction Time | Hours, including slow addition | Seconds to minutes residence time | Increased throughput and efficiency researchgate.netacs.org |
| Process Integration | Stepwise with workups | Telescoped reactions possible | Reduced waste and manual handling thieme-connect.de |
Advanced Catalyst Design Inspired by the Reactivity of this compound
The steric hindrance imposed by the ortho-bromo substituent and the adjacent neopentyl group makes this compound an excellent substrate for driving the development of new, highly active catalysts. researchgate.net Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, often require specialized ligands to overcome the steric barrier and facilitate efficient oxidative addition and reductive elimination steps. rsc.org
Research in this area would focus on designing and screening novel phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that possess the optimal balance of steric bulk and electron-donating properties to promote catalysis at the hindered ortho position. researchgate.netorganic-chemistry.org The compound could serve as a benchmark substrate to test the efficacy of next-generation catalysts, including those based on earth-abundant metals like copper or iron, which are gaining traction as sustainable alternatives to palladium. nih.govmdpi.com Success with this challenging substrate would signify a major advance in catalyst technology, applicable to a broad range of sterically demanding coupling reactions. rsc.org
Table 3: Promising Catalyst Systems for Cross-Coupling of Sterically Hindered Aryl Halides
| Catalyst System | Ligand Type | Target Reaction | Key Features |
| Pd(OAc)₂ / P(t-Bu)₃ | Bulky, electron-rich monophosphine | Suzuki Coupling | Effective for room-temperature coupling of aryl chlorides. organic-chemistry.org |
| Pd-AntPhos | Biaryl phosphine (e.g., AntPhos) | Suzuki Coupling (Aryl-Alkyl) | High reactivity for coupling with secondary alkylboronic acids, overcoming β-hydride elimination. rsc.org |
| Pd(OAc)₂ / WK-phos | Indolylphosphine | Suzuki Coupling | Highly efficient, allowing for very low catalyst loading (ppm levels). researchgate.net |
| CuI / Pyrrole-ol ligand | Heteroatom-rich bidentate ligand | Buchwald-Hartwig Amination | Uniquely effective for coupling sterically demanding aryl iodides and amines. nih.gov |
Integration with Machine Learning and AI in Synthetic Route Planning
Computer-aided synthesis planning (CASP), powered by artificial intelligence (AI) and machine learning, is transforming how chemists design synthetic routes. the-scientist.com Instead of relying solely on established chemical literature and human intuition, AI tools can analyze vast reaction databases to propose novel, efficient, and unexpected pathways to a target molecule. engineering.org.cnmit.edu
For a molecule like this compound and its derivatives, AI could be instrumental in several ways. Retrosynthesis algorithms can deconstruct the target to identify commercially available or easily synthesized starting materials, potentially uncovering more cost-effective or sustainable routes. acs.orgnih.gov Predictive models can also suggest reaction conditions or catalysts that are optimized for this specific substrate, taking into account its steric and electronic properties. nih.gov Furthermore, as chemists seek to create derivatives, AI can help plan multi-step syntheses that are constrained by the need to use specific starting materials or avoid certain protecting group chemistries. nih.govgwern.netarxiv.org
Table 4: Application of AI Models in the Synthesis of this compound
| AI Application Area | Model Type | Potential Contribution |
| Single-Step Retrosynthesis | Template-based or Template-free models | Predicts immediate precursors for a given synthetic step. acs.orgmicrosoft.com |
| Multi-Step Route Design | Monte Carlo Tree Search (MCTS), Bidirectional Search | Plans complete, multi-step pathways from starting materials to the final product. nih.govarxiv.org |
| Reaction Condition Prediction | Neural Networks, Graph-based models | Suggests optimal solvents, catalysts, and temperatures for a proposed transformation. |
| Forward Reaction Prediction | Sequence-to-sequence (Seq2Seq) models | Predicts the likely outcome of reacting the compound with various reagents. mit.edu |
| Knowledge Integration | Hybrid AI-Expert Systems | Combines data-driven predictions with encoded chemical rules for more practical and reliable routes. nih.govgwern.net |
Unexplored Reactivity Patterns and Novel Transformations of the Compound
Beyond established transformations of the aryl bromide and alcohol moieties, the unique architecture of this compound suggests several avenues for discovering novel reactivity. The proximity of the primary alcohol to the ortho-bromophenyl group could enable unique intramolecular reactions. For example, under suitable catalytic conditions, an intramolecular C-O bond formation could occur, potentially via a nucleophilic aromatic substitution or a transition-metal-mediated cyclization, to form a substituted chromane (B1220400) derivative.
Another area of interest lies in the activation of otherwise inert C-H bonds. While the neopentyl group is typically considered unreactive, advanced catalytic systems are increasingly capable of selective C(sp³)-H functionalization. Future research could explore the direct, late-stage modification of the neopentyl group, opening up a new dimension of chemical space for this scaffold. Finally, unusual nucleophilic aromatic substitution (SNAAr) reactions, where a group other than the halogen is displaced, could be investigated. For instance, under specific basic conditions, intramolecular cyclization could potentially proceed via displacement of a hydride ion from the aromatic ring, a rare but documented transformation. rsc.org
Table 5: Proposed Novel Transformations for this compound
| Proposed Transformation | Key Reactive Sites | Potential Conditions/Catalyst | Resulting Structure |
| Intramolecular Etherification | C-Br and -OH | Base (e.g., NaH), Copper or Palladium catalyst | Chromane derivative |
| Intramolecular C-H Arylation | C-Br and a C-H on the neopentyl group | Palladium catalyst with a specialized ligand (e.g., Pd/L*) | Tricyclic fused ring system |
| Vicarious Nucleophilic Substitution | Aromatic C-H and C-Br | Strong base, nucleophile with leaving group | Functionalization adjacent to the bromine atom researchgate.net |
| Hydride Displacement Cyclization | Aromatic C-H and -OH carbanion precursor | Strong base (e.g., KHMDS) | Isoindolinone-type core (after oxidation of alcohol) rsc.org |
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol?
Q. How is this compound characterized structurally and functionally?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify hydroxyl (-OH), bromophenyl, and dimethyl groups. LCMS (m/z 771 [M+H]⁺) and HPLC (retention time: 1.25 min) are used for purity assessment . IR spectroscopy further verifies the hydroxyl stretch (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can catalytic intramolecular cyclization be optimized using this compound?
The compound serves as a precursor for intramolecular borylation-cyclization reactions. For example, PdCl₂(MeCN)₂ with KOAc in dioxane facilitates one-pot borylation and cyclization. However, challenges arise with Pd/C and NEt₃ in MeCN at 75°C, where reactions fail due to catalyst poisoning or steric hindrance . Optimizing ligand choice (e.g., Buchwald-Hartwig ligands) and solvent polarity (dioxane > MeCN) improves yields.
Data Contradiction Analysis :
Q. What strategies resolve synthetic challenges in derivatizing the hydroxyl group?
The tertiary hydroxyl group poses steric hindrance. Protection-deprotection strategies (e.g., silylation with TBSCl) are employed before functionalization. For example, substitution reactions with nucleophiles (e.g., NaCN) require activation via mesylation or tosylation .
Q. How does the bromophenyl moiety influence reactivity in cross-coupling reactions?
The bromine atom enables Suzuki-Miyaura or Ullmann couplings , but the bulky 2,2-dimethylpropan-1-ol group limits accessibility. Microwave-assisted conditions or flow chemistry mitigate steric effects, enabling aryl-aryl bond formation with boronic acids .
Q. What analytical methods address impurities in scaled-up synthesis?
HPLC-MS identifies by-products like dehalogenated intermediates or dimerized species. Recrystallization in EtOAc/Hexane mixtures or preparative HPLC ensures >98% purity .
Methodological Insights
Q. What are the best practices for handling air/moisture-sensitive reactions involving this compound?
- Use anhydrous solvents (e.g., DMF stored over molecular sieves).
- Conduct reactions under nitrogen/argon.
- Monitor reaction progress via TLC or inline FTIR .
Q. How is the compound applied in drug discovery?
It acts as a building block for spirocyclic compounds with potential CNS activity. For example, intramolecular cyclization generates diazaspiro[4.5]decene scaffolds, which are screened for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
